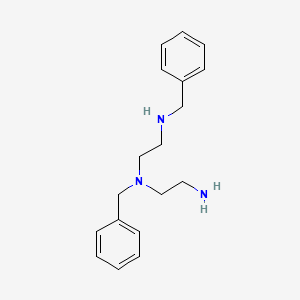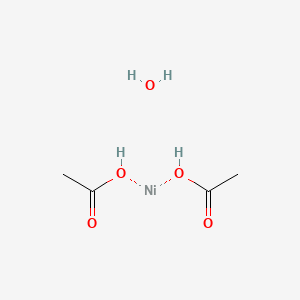
Nickel(II) acetate hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nickel(II) acetate tetrahydrate, with the chemical formula Ni(CH₃CO₂)₂·4H₂O, is a green crystalline solid commonly used in various industrial and scientific applications. It is a coordination compound where nickel is bonded to two acetate ions and four water molecules. This compound is known for its solubility in water and methanol, and its primary use in electroplating .
Preparation Methods
Synthetic Routes and Reaction Conditions: Nickel(II) acetate tetrahydrate can be synthesized by reacting nickel or nickel(II) carbonate with acetic acid. The reaction is as follows: [ \text{NiCO}_3 + 2 \text{CH}_3\text{CO}_2\text{H} + 3 \text{H}_2\text{O} \rightarrow \text{Ni(CH}_3\text{CO}_2\text{)}_2·4\text{H}_2\text{O} + \text{CO}_2 ] Alternatively, nickel hydroxide can be used instead of nickel carbonate .
Industrial Production Methods: In industrial settings, the compound is typically produced by dissolving nickel carbonate or nickel hydroxide in acetic acid, followed by crystallization of the tetrahydrate form from the solution .
Chemical Reactions Analysis
Types of Reactions: Nickel(II) acetate tetrahydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form nickel(III) compounds.
Reduction: It can be reduced to metallic nickel.
Substitution: The acetate ligands can be replaced by other ligands in coordination chemistry.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride.
Substitution: Ligands like ammonia or ethylenediamine under controlled conditions.
Major Products Formed:
Oxidation: Nickel(III) acetate.
Reduction: Metallic nickel.
Substitution: Nickel complexes with different ligands.
Scientific Research Applications
Nickel(II) acetate tetrahydrate is widely used in scientific research due to its versatility:
Chemistry: Used as a precursor for the synthesis of nickel-based catalysts and coordination compounds.
Biology: Investigated for its potential effects on biological systems, including its role in enzyme activity.
Medicine: Studied for its potential use in cancer treatment due to its ability to interact with DNA.
Industry: Utilized in electroplating, as a mordant in dyeing textiles, and as a sealant for anodized aluminum.
Mechanism of Action
The mechanism by which nickel(II) acetate tetrahydrate exerts its effects involves its ability to coordinate with various ligands, forming stable complexes. In biological systems, it can interact with proteins and DNA, potentially altering their function. The central nickel ion can undergo redox reactions, influencing cellular processes .
Comparison with Similar Compounds
Nickel(II) chloride (NiCl₂): Another nickel(II) compound used in electroplating and as a catalyst.
Nickel(II) sulfate (NiSO₄): Commonly used in electroplating and as a mordant in dyeing.
Nickel(II) nitrate (Ni(NO₃)₂): Used in the preparation of nickel catalysts and in electroplating.
Uniqueness: Nickel(II) acetate tetrahydrate is unique due to its specific coordination with acetate ligands and water molecules, which provides distinct properties such as solubility and stability. Its ability to form various complexes makes it particularly valuable in coordination chemistry and catalysis .
Properties
Molecular Formula |
C4H10NiO5 |
|---|---|
Molecular Weight |
196.81 g/mol |
IUPAC Name |
acetic acid;nickel;hydrate |
InChI |
InChI=1S/2C2H4O2.Ni.H2O/c2*1-2(3)4;;/h2*1H3,(H,3,4);;1H2 |
InChI Key |
KPILVQXXHAIYBS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.CC(=O)O.O.[Ni] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


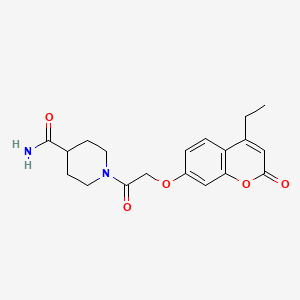
![(7aS)-1,1,7,7a-tetramethyl-2,3,5,6,7,7b-hexahydro-1aH-cyclopropa[a]naphthalene](/img/structure/B14789279.png)
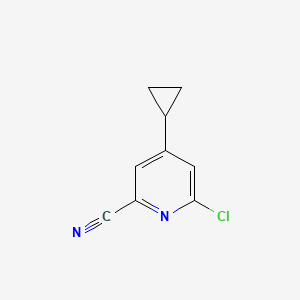
![3-Bromo-10-chloro-6-(5-cyclopropylthiophen-2-yl)-1-fluoro-12,12a-dihydro-6H-benzo[5,6][1,3]oxazino[3,4-a]indole](/img/structure/B14789285.png)
![5-methyl-N-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]pyrazine-2-carboxamide](/img/structure/B14789289.png)
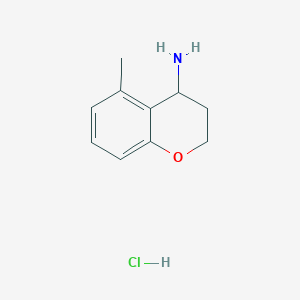

![2-amino-N-[(3-fluorophenyl)methyl]-N-propan-2-ylpropanamide](/img/structure/B14789315.png)
![7-[[2-Ethoxyimino-2-[5-(phosphonoamino)-1,2,4-thiadiazol-3-yl]acetyl]amino]-3-[[4-(1-methylpyridin-1-ium-4-yl)-1,3-thiazol-2-yl]sulfanyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;acetate;hydrate](/img/structure/B14789318.png)
![3,5-Diiodo-O-[3-iodo-4-(sulfooxy)phenyl]tyrosine](/img/structure/B14789343.png)
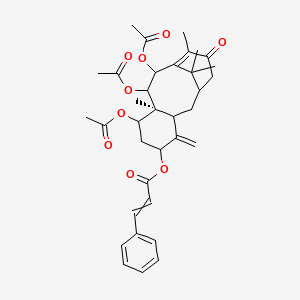
![[1-(4-Fluoro-1-piperidyl)cyclohexyl]methanamine](/img/structure/B14789351.png)
![methyl 4-[(10S,13R)-10,13-dimethyl-3-(oxan-2-yloxy)-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B14789353.png)
